

N6-Cyclopentyladenosine (CPA): A Technical Guide for Adenosine Receptor Research

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Compound of Interest

Compound Name: N6-Cyclopentyladenosine

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For Researchers, Scientists, and Drug Development Professionals

N6-Cyclopentyladenosine (CPA) is a potent and selective agonist for the adenosine A1 receptor, making it an invaluable tool in the study of adenosine receptor pharmacology and physiology.^{[1][2]} This technical guide provides an in-depth overview of CPA, including its pharmacological properties, experimental protocols for its use, and the signaling pathways it modulates.

Pharmacological Profile of N6-Cyclopentyladenosine

CPA's utility as a research tool stems from its high affinity and selectivity for the A1 adenosine receptor subtype. This allows for the specific investigation of A1 receptor function in various physiological and pathological processes.

Quantitative Data: Binding Affinities and Efficacy

The following table summarizes the binding affinities (K_i) and efficacy (EC_{50}) of CPA for human adenosine receptor subtypes.

Receptor Subtype	Ki (nM)	EC50 (nM)	Reference
A1	2.3	-	[1][2]
A2A	790	-	[1][2]
A2B	-	18600	
A3	43	-	[1][2]

Note: A lower Ki value indicates a higher binding affinity. EC50 values represent the concentration of a drug that gives a half-maximal response.

The data clearly demonstrates CPA's high selectivity for the A1 receptor over other subtypes, with a Ki value in the low nanomolar range.

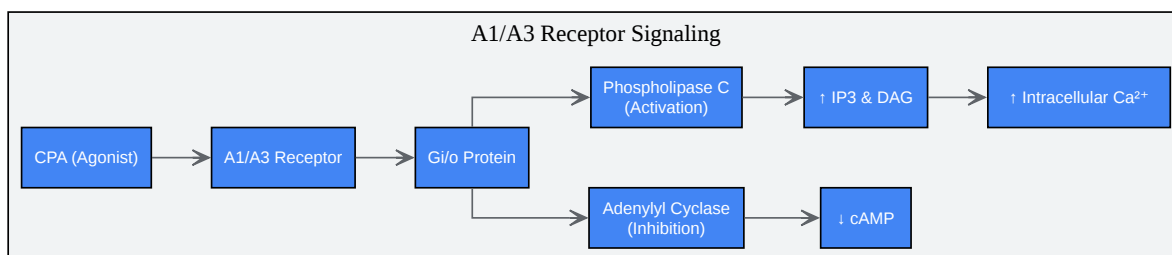
Adenosine Receptor Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that mediate their effects through various intracellular signaling cascades.[3][4]

- **A1 and A3 Receptors:** These receptors primarily couple to inhibitory G proteins (Gi/o).[3][5] Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][5] They can also activate other pathways, such as phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.[5][6]
- **A2A and A2B Receptors:** These receptors are typically coupled to stimulatory G proteins (Gs).[3][7] Activation of Gs proteins stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[7][8] The A2B receptor can also couple to Gq proteins, activating the PLC pathway.[9]

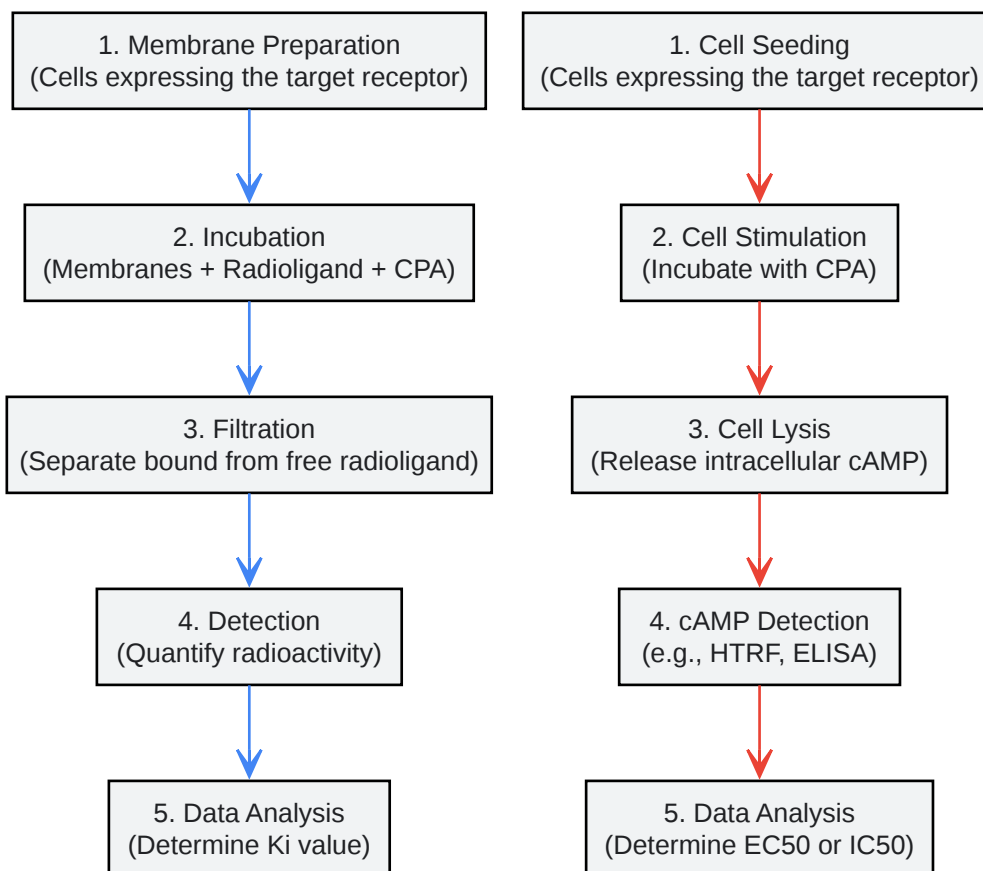
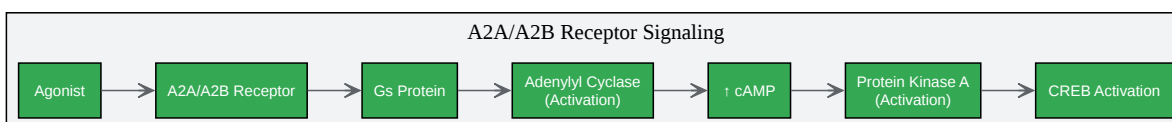
Signaling Pathway Diagrams

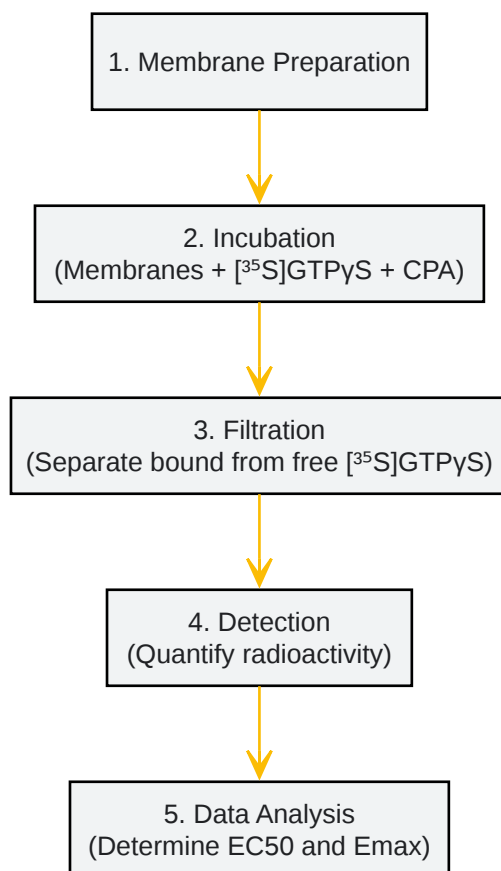
The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathways for adenosine receptors.



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Caption: A1/A3 Receptor Signaling Pathway.





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